molecular formula C16H12BrFO B12609702 2-(2-Bromo-4-fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one CAS No. 917614-15-4

2-(2-Bromo-4-fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B12609702
CAS No.: 917614-15-4
M. Wt: 319.17 g/mol
InChI Key: CMZUHYCHYCSBCX-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones. This compound is characterized by the presence of a bromine and a fluorine atom attached to a phenyl ring, which is further connected to a dihydronaphthalenone structure. The unique combination of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-4-fluorophenyl and naphthalenone derivatives.

    Reaction Conditions: The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products

    Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

2-(2-Bromo-4-fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-fluorophenol: Shares the bromine and fluorine substituents but lacks the naphthalenone structure.

    2-Fluorobenzoic acid, 2-bromo-4-fluorophenyl ester: Contains similar functional groups but differs in the ester linkage.

    Benzamide, N-(4-fluorophenyl)-2-bromo-: Similar in having bromine and fluorine atoms but differs in the amide functional group.

Uniqueness

2-(2-Bromo-4-fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific combination of a bromine and fluorine-substituted phenyl ring attached to a dihydronaphthalenone structure. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.

Properties

CAS No.

917614-15-4

Molecular Formula

C16H12BrFO

Molecular Weight

319.17 g/mol

IUPAC Name

2-(2-bromo-4-fluorophenyl)-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C16H12BrFO/c17-15-9-11(18)6-8-13(15)14-7-5-10-3-1-2-4-12(10)16(14)19/h1-4,6,8-9,14H,5,7H2

InChI Key

CMZUHYCHYCSBCX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C(=O)C1C3=C(C=C(C=C3)F)Br

Origin of Product

United States

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